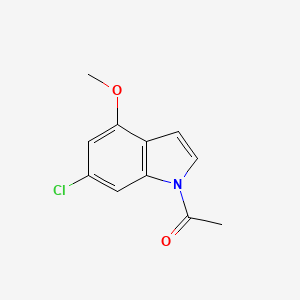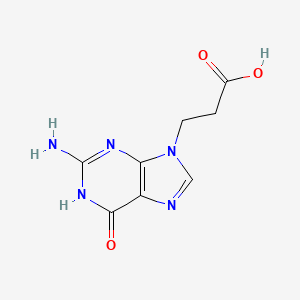
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to adenine and guanine, which are key nucleobases in genetic material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with a propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under solvent conditions like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted purine derivatives.
Scientific Research Applications
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound’s effects on cellular processes can lead to various biological outcomes, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine nucleobase found in DNA and RNA.
Guanine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other purine derivatives. Its unique properties make it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
84628-21-7 |
|---|---|
Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-9-yl)propanoic acid |
InChI |
InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) |
InChI Key |
SZRCTAQIVWGFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(=O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)
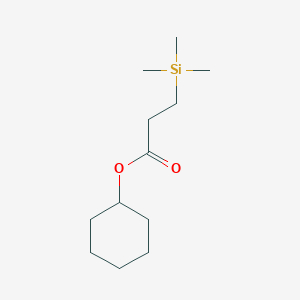

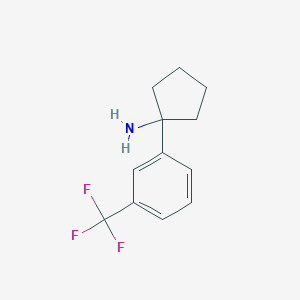

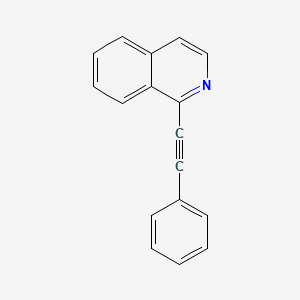
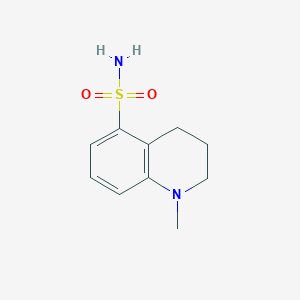
![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
